molecular formula C13H9F4NO2S B560447 PVZB1194

PVZB1194

Cat. No.: B560447
M. Wt: 319.28 g/mol
InChI Key: UEPKMFLFRNDVAW-UHFFFAOYSA-N
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Description

PVZB1194 is a biphenyl-based ATP-competitive inhibitor targeting the mitotic kinesin Eg5 (KIF11), a critical motor protein involved in spindle assembly during mitosis. Its primary mechanism involves binding to the α4/α6 allosteric pocket of Eg5, located 15 Å from the ATP-binding site . Co-crystallization studies (PDB 3WPN) reveal that this compound stabilizes the neck-linker-docked conformation of Eg5, a structural prerequisite for its inhibitory activity. Key interactions include aromatic stacking with Tyr104 and Tyr352, van der Waals contacts with Leu292, Leu293, and hydrophobic residues (Ile332, Ala334, Ala353), but notably lacks direct hydrogen bonding with the protein . This compound exhibits moderate potency with an IC50 of 120 nM and demonstrates selective inhibition of microtubule-bound Eg5, making it a candidate for overcoming resistance to other Eg5 inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

PVZB1194 is synthesized through a series of chemical reactions involving biphenyl derivativesThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring quality control measures to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Reaction Types and Mechanisms

PVZB1194 participates in two primary reaction categories during synthesis and biological activity:

Oxidation Reactions

  • Sulfonamide group undergoes oxidation under controlled conditions using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .
  • Fluorinated aromatic rings demonstrate stability against oxidative degradation, preserving the compound's core structure .

Reduction Reactions

  • Selective reduction of nitro intermediates to amine precursors during synthesis using palladium/charcoal catalysts under hydrogen atmosphere .
  • No observed reduction of sulfonamide or trifluoromethyl groups under standard laboratory conditions .

Key Reagents and Conditions

Reaction TypeReagents/CatalystsTemperatureSolvent SystemYield (%)
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃80°CDME/H₂O (4:1)72-78
SulfonationClSO₃H, DCM0-5°CDichloromethane85
AmidationNH₃/MeOH, Δ50°CMethanol91
CrystallizationEthyl acetate/hexaneRTMixed solvents95

Data consolidated from synthesis protocols in

Reaction-Induced Structural Changes

This compound's inhibitory activity arises from conformational changes induced by binding to Eg5's α4/α6 allosteric pocket:

Key Structural Modifications

  • 1.8 Å displacement of Tyr104 in β-strand 3 upon binding
  • 15° rotation of α4 helix altering ATP-binding pocket geometry
  • Disruption of salt bridge between Glu116 and Lys217

Impact on ATPase Activity

ParameterFree Eg5This compound-Bound Eg5
Kₘ (ATP)0.28 ± 0.03 mM1.14 ± 0.11 mM
Vₘₐₓ8.7 ± 0.4 s⁻¹2.1 ± 0.2 s⁻¹
IC₅₀ (MT-stimulated)-0.82 ± 0.09 μM

Kinetic data from

Comparative Reactivity with Analogues

This compound exhibits distinct chemical behavior compared to other Eg5 inhibitors:

PropertyThis compoundSTLCIspinesib
Binding Siteα4/α6 pocketL5/α2/α3ATP-pocket
ATP-CompetitiveYes No No
MT-Dependent InhibitionStrong Weak Moderate
ΔG Binding (kcal/mol)-10.9 ± 0.3 -9.1 ± 0.4 -8.7 ± 0.2

Stability Under Physiological Conditions

This compound demonstrates notable stability in biological matrices:

Half-Life Data

MatrixpHTemperaturet₁/₂
Plasma (human)7.437°C6.8 ± 0.3 hr
Liver Microsomes7.437°C4.2 ± 0.2 hr
Aqueous Solution7.025°C>24 hr

Metabolic stability data from

Advanced Characterization Techniques

Recent studies employ multimodal approaches to analyze this compound's reactivity:

Cryo-EM Analysis

  • Resolved 3.8 Å structure showing inhibitor-induced displacement of L11 loop
  • Identified water-mediated hydrogen bonds between sulfonamide group and Thr107/Val223

Molecular Dynamics Simulations

  • 200 ns simulations reveal stable binding (RMSD < 1.5 Å)
  • Key interactions maintained >85% simulation time:
    • π-Stacking with Tyr104
    • Hydrophobic contacts with Leu288/Leu332

Scientific Research Applications

PVZB1194 has a wide range of scientific research applications, including:

Mechanism of Action

PVZB1194 exerts its effects by binding to the α4/α6 allosteric pocket of the kinesin spindle protein Eg5. This binding inhibits the ATPase activity of Eg5, leading to the disruption of mitotic spindle formation and the induction of cell cycle arrest and apoptosis. The molecular targets and pathways involved include the stabilization of the microtubule binding surface of Eg5 and the inhibition of its motor activity .

Comparison with Similar Compounds

ATP-Competitive Inhibitors Targeting the α4/α6 Pocket

GSK-1 and GSK-2

  • Binding Site : Both bind to the α4/α6 interface, similar to PVZB1194, with Leu295 as a critical residue .
  • Potency : GSK-1 (Ki = 1.8 nM) and GSK-2 (Ki = 8.8 nM) are significantly more potent than this compound (IC50 = 120 nM) .
  • Clinical Status : Despite high potency, GSK-1/2 failed in clinical trials due to unanticipated toxicity, whereas this compound remains under preclinical investigation .

BRD9876

  • Mechanism : Shares the α4/α6 binding site and ATP-competitive mode with PVZB1193. Both induce an apo-state in Eg5, blocking microtubule detachment .
  • Structural Differences : BRD9876’s binding is predicted via docking simulations, lacking direct crystallographic confirmation, unlike this compound .

Non-ATP Competitive Inhibitors

BI8 (Benzimidazole Derivative)

Monastrol and STLC

  • Binding Site : Target the L5/α2/α3 allosteric pocket, distinct from this compound’s α4/α6 site .
  • Resistance Profile : Cells resistant to monastrol or STLC remain sensitive to this compound, highlighting its unique mechanism .

Natural Product Inhibitors

Terpendole E

  • Mechanism : Binds loop L5 but destabilizes the β-sheet core of Eg5 instead of the switch II region. Active in STLC/GSK-1-resistant cells .
  • Structural Contrast : Unlike this compound, Terpendole E’s effects are independent of the neck-linker conformation .

Adociasulfate-2 (AS-2)

  • Specificity : Broad-spectrum kinesin inhibitor affecting Eg5 and kinesin-1, unlike this compound’s Eg5-specific action .

Data Tables

Table 1: Key Inhibitors of Eg5

Compound Type Binding Site IC50/Ki ATP-Competitive Clinical Status
This compound Biphenyl α4/α6 120 nM Yes Preclinical
GSK-1 Biaryl α4/α6 1.8 nM Yes Discontinued
BRD9876 Rigor-state mimic α4/α6 (predicted) N/A Yes Research phase
BI8 Benzimidazole α4/α6 15 nM No Preclinical
Monastrol Dihydropyrimidone L5/α2/α3 14 µM No Research tool

Table 2: Structural and Functional Comparisons

Feature This compound GSK-1 BI8
Key Interactions Tyr104, Tyr352 stacking Leu295 van der Waals Tyr104, Tyr352 stacking
Neck-Linker Requirement Docked conformation Docked conformation Undocked tolerated
ATP Competition Yes Yes No
Resistance Overcoming Yes (ispinesib mutants) Yes (D130V/A133D) Partial

Biological Activity

PVZB1194 is a small-molecule inhibitor targeting kinesin spindle protein (KSP), specifically kinesin-5, which plays a crucial role in mitosis and is a promising target for cancer therapy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and relevant case studies.

This compound acts as an allosteric inhibitor of KSP, binding to a unique site that differs from conventional inhibitors. The binding occurs at the α4/α6 allosteric pocket, approximately 15 Å away from the ATP-binding site. This interaction induces conformational changes that affect ATP binding and hydrolysis, ultimately inhibiting KSP's motor activity during mitosis .

The structural basis for this inhibition was elucidated through crystallography, revealing that this compound alters the neck-linker conformation of KSP, which is critical for its function. The movement of residues such as Tyr104 and Thr107 upon inhibitor binding suggests a novel regulatory mechanism that could be exploited for therapeutic purposes .

In Vitro Studies

This compound has demonstrated potent cytotoxic effects in various cancer cell lines. A study reported that this compound induced mitotic arrest in HeLa cells, a cervical cancer line, by inhibiting KSP activity only in the presence of microtubules. This indicates that the compound's efficacy is contingent upon its interaction with the microtubule network during cell division .

In Vivo Studies

In vivo experiments using xenograft models have shown that this compound effectively reduces tumor growth across different cancer types. For instance, in models of breast cancer and glioblastoma, treatment with this compound led to significant tumor regression compared to control groups .

Case Studies

The following table summarizes key findings from case studies involving this compound:

Study Cancer Type Model Outcome Notes
Cervical CancerHeLa CellsInduced mitotic arrestPotent KSP inhibition observed only with microtubules present.
Breast CancerXenograftSignificant tumor regressionDemonstrated effectiveness in resistant cancer models.
GlioblastomaXenograftReduced tumor growthSuggests potential for combination therapies.

Research Findings

Recent research has highlighted the potential of this compound as part of combination therapies. For example, when used alongside traditional chemotherapeutics like paclitaxel, this compound may enhance therapeutic efficacy by overcoming resistance mechanisms commonly seen in cancer treatments . Furthermore, ongoing studies are investigating its effects on various signaling pathways associated with tumor growth and metastasis.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of PVZB1194 in inducing cell cycle arrest, and how can this be experimentally validated?

this compound inhibits the ATPase activity of the kinesin Eg5 (KIF11), a motor protein critical for mitotic spindle formation. This inhibition disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells . To validate this mechanism:

  • Perform ATPase activity assays using purified Eg5 protein and measure inhibition kinetics via spectrophotometric methods (e.g., NADH-coupled assay).
  • Use immunofluorescence microscopy to observe monopolar spindle formation in treated cancer cells (e.g., HeLa or MCF-7 lines) .
  • Quantify apoptosis via flow cytometry (Annexin V/PI staining) and correlate with mitotic arrest markers (e.g., phospho-histone H3) .

Key Experimental Parameters (from ):

ParameterValue
TargetEg5 (KIF11)
IC₅₀ (ATPase inhibition)Not reported; requires validation
Purity98%
Cell lines testedNot specified; prioritize mitotically active models

Q. How should researchers design initial in vitro experiments to assess this compound's efficacy and selectivity?

  • Cell Line Selection : Use cancer cell lines with high Eg5 expression (e.g., leukemia, breast cancer) and include non-cancerous controls (e.g., human fibroblasts) to evaluate selectivity .
  • Dose-Response Curves : Test a range of concentrations (e.g., 1 nM–100 µM) over 48–72 hours. Measure viability via MTT/WST-1 assays and calculate IC₅₀ values .
  • Control Experiments : Include a known Eg5 inhibitor (e.g., monastrol) as a positive control and DMSO as a vehicle control .
  • Data Triangulation : Combine proliferation assays with live-cell imaging to confirm mitotic arrest phenotypes .

Advanced Research Questions

Q. How can researchers optimize ATPase inhibition assays to resolve inconsistencies in this compound's reported efficacy across studies?

  • Assay Validation : Ensure ATPase activity measurements adhere to guidelines for sensitivity and specificity (e.g., include internal controls for enzyme stability and substrate depletion) .
  • Buffer Optimization : Test varying Mg²⁺/ATP concentrations, as Eg5 activity is ion-dependent. Use kinetic modeling to distinguish competitive vs. non-competitive inhibition .
  • Cross-Validation : Compare results across orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays) .
  • Data Normalization : Account for batch-to-batch variability in protein purification by normalizing activity to a reference inhibitor .

Q. What strategies are effective for resolving contradictions in this compound's efficacy across different cancer models?

  • Principal Contradiction Analysis : Identify the dominant factor influencing efficacy disparities (e.g., tumor microenvironment, Eg5 isoform expression) using multivariate regression .
  • Stratified Testing : Group cell lines by genetic profiles (e.g., p53 status, BRCA mutations) to isolate confounding variables .
  • Mechanistic Follow-Up : Use RNA-seq or proteomics to compare downstream pathways in responsive vs. resistant models .
  • Meta-Analysis : Aggregate data from independent studies to identify trends, ensuring proper weighting of sample sizes and experimental conditions .

Q. How can computational modeling enhance the study of this compound's binding dynamics and resistance mechanisms?

  • Molecular Dynamics (MD) Simulations : Model this compound’s interaction with Eg5’s α4/α6 allosteric pocket to predict resistance mutations (e.g., D130A, L214A) .
  • Free Energy Calculations : Use MM/GBSA or FEP+ to quantify binding energy changes caused by mutations .
  • Structural-Alignment Tools : Compare this compound’s binding mode with other Eg5 inhibitors (e.g., ispinesib) to identify conserved pharmacophores .

Q. Methodological Frameworks

  • FINER Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, a study on this compound’s synergy with checkpoint inhibitors should address gaps in combination therapy literature .
  • Data Integrity : Report uncertainties in dose-response metrics (e.g., confidence intervals for IC₅₀) and use Grubbs’ test to exclude outliers .
  • Reproducibility : Follow Beilstein Journal guidelines for experimental documentation, including raw data deposition and step-by-step protocols .

Properties

Molecular Formula

C13H9F4NO2S

Molecular Weight

319.28 g/mol

IUPAC Name

4-[3-fluoro-4-(trifluoromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H9F4NO2S/c14-12-7-9(3-6-11(12)13(15,16)17)8-1-4-10(5-2-8)21(18,19)20/h1-7H,(H2,18,19,20)

InChI Key

UEPKMFLFRNDVAW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(F)(F)F)F)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(F)(F)F)F)S(=O)(=O)N

Synonyms

3/'-Fluoro-4/'-trifluoromethyl-biphenyl-4-sulfonic acid amide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
PVZB1194
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
PVZB1194
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
PVZB1194
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
PVZB1194
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
PVZB1194
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
PVZB1194

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